4-Nitrophenethyl bromide

Catalog No.
S567662
CAS No.
5339-26-4
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenethyl bromide

CAS Number

5339-26-4

Product Name

4-Nitrophenethyl bromide

IUPAC Name

1-(2-bromoethyl)-4-nitrobenzene

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2

InChI Key

NTURQZFFJDCTMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]

Synonyms

4-nitrophenethyl bromide, 4-nitrophenyl-ethyl-bromide, NPB

Canonical SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]

The origin of 4-Nitrophenethyl bromide is likely through commercial production for use in organic synthesis. Its significance lies in its reactive nature, allowing it to participate in various coupling reactions to introduce a nitro-substituted ethyl group into target molecules.


Molecular Structure Analysis

The key features of 4-Nitrophenethyl bromide's structure include:

  • An aromatic benzene ring with a nitro group (NO₂) attached at the para (4th) position []. This nitro group is electron-withdrawing, affecting the reactivity of the molecule.
  • An ethyl chain (CH₂CH₃) connected to the benzene ring through a methylene bridge (CH₂).
  • A bromine atom (Br) attached to the terminal carbon of the ethyl chain. This bromine is a good leaving group, facilitating substitution reactions.

Chemical Reactions Analysis

4-Nitrophenethyl bromide is involved in several chemical reactions relevant to scientific research. Here are some examples:

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles (Nu⁻) in nucleophilic substitution reactions. A common example is the reaction with amines (RNH₂) to form N-substituted 4-nitrophenethylamines [].
C₈H₈BrNO₂ + RNH₂ → C₈H₈NHRNO₂ + Br⁻
  • Suzuki-Miyaura Coupling

    This palladium-catalyzed coupling reaction allows attachment of the 4-nitrophenethyl group to a variety of organic molecules with a boronic acid moiety [].

  • Sonogashira Coupling

    This copper-catalyzed coupling reaction enables the formation of a carbon-carbon bond between 4-nitrophenethyl bromide and alkynes [].

Note

Specific reaction conditions and catalysts are necessary for each reaction type.


Physical And Chemical Properties Analysis

  • Melting Point: 67-71 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone [].
  • Stability: Stable under ambient conditions but may decompose upon heating.

4-Nitrophenethyl bromide can pose several safety hazards:

  • Acute Toxicity: Limited data exists on specific toxicity values, but it is advisable to handle it with caution as it may be harmful upon ingestion, inhalation, or skin contact [].
  • Skin and Eye Irritation: The compound can irritate the skin and eyes upon contact [].
  • Environmental Impact: As with most organic compounds, proper disposal is crucial to avoid environmental contamination [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].
  • Follow safe laboratory practices for handling hazardous chemicals.

XLogP3

2.9

LogP

2.9 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5339-26-4

Dates

Modify: 2023-08-15

Explore Compound Types